molecular formula C12H9N3O B14645939 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14645939
M. Wt: 211.22 g/mol
InChI Key: JZKIKDHAPCUKCB-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a hydroxy group at the fourth position and a phenyl group at the first position further defines its chemical identity

Preparation Methods

The synthesis of 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the Friedländer condensation, which involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell cycle progression . This interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(11)8-14-15(12)9-4-2-1-3-5-9/h1-8H,(H,13,16)

InChI Key

JZKIKDHAPCUKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)C=CN3

Origin of Product

United States

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